



# Oncocin: A Promising Antimicrobial Peptide for Combating Antibiotic-Resistant Bacteria

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Compound of Interest		
Compound Name:	Oncocin	
Cat. No.:	B15564090	Get Quote

**Application Notes and Protocols** 

Audience: Researchers, scientists, and drug development professionals.

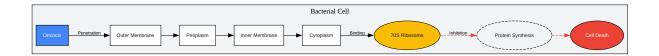
#### Introduction

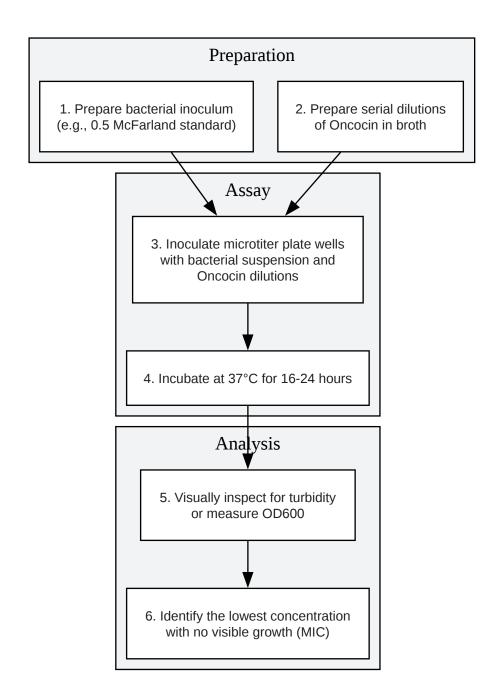
The rise of antibiotic-resistant bacteria poses a significant threat to global health. **Oncocin**, a proline-rich antimicrobial peptide (AMP), has emerged as a promising candidate for the development of novel therapeutics to combat these challenging pathogens.[1][2][3] Unlike many conventional antibiotics that target the cell wall, **Oncocin** and its derivatives act intracellularly, primarily by inhibiting bacterial protein synthesis through binding to the ribosome. [4][5][6][7] This unique mechanism of action makes it a valuable tool against Gram-negative bacteria, including multidrug-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][2][4] These application notes provide an overview of **Oncocin**'s activity and detailed protocols for its evaluation.

## **Mechanism of Action**

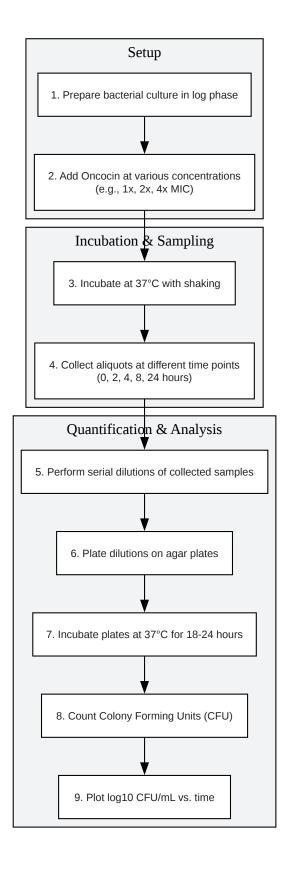
**Oncocin** exerts its bactericidal effect by targeting the bacterial ribosome, a crucial component of protein synthesis.[4][5][6] The peptide enters the bacterial cytoplasm and binds to the 70S ribosome, effectively blocking the polypeptide exit tunnel.[5][6][7] This interaction prevents the elongation of newly synthesized peptides, leading to a complete shutdown of protein production and subsequent cell death.[5][8] The multi-site interaction with the ribosome makes the development of resistance less likely compared to antibiotics with a single target site.[6]



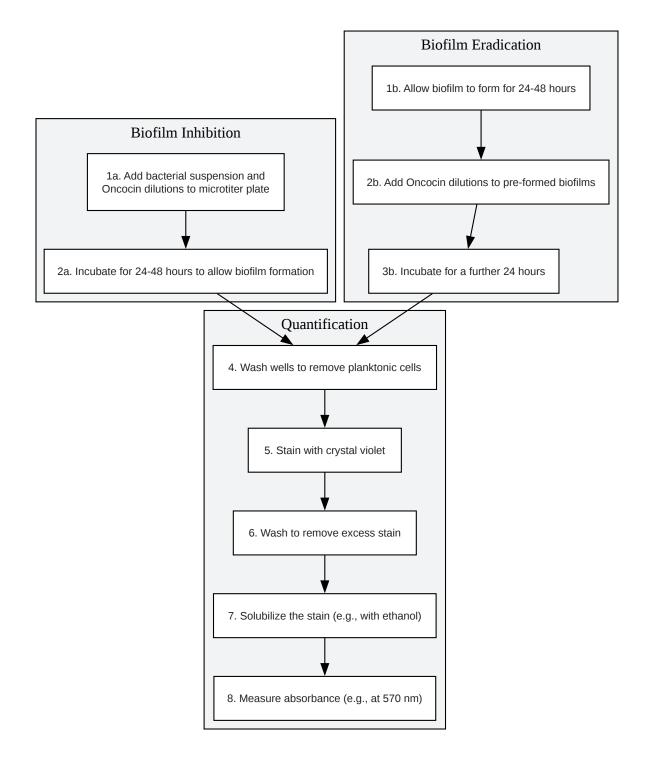




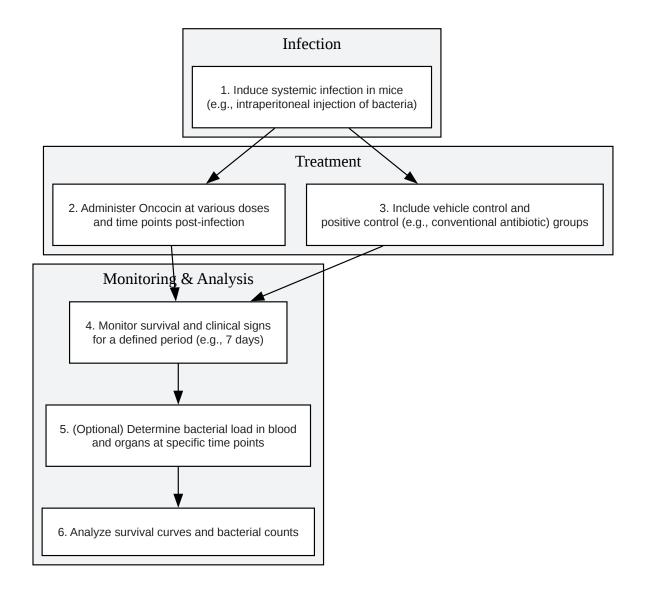


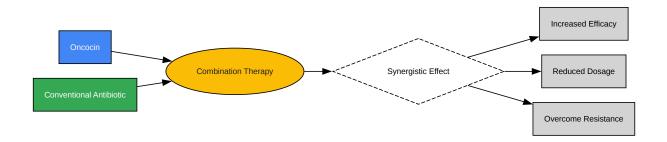














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